![molecular formula C24H18Cl2O5 B11152161 (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11152161.png)
(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorobenzyl and dimethoxybenzylidene groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-dichlorobenzyl chloride and a suitable nucleophile.
Formation of the Dimethoxybenzylidene Group: The dimethoxybenzylidene group can be formed through condensation reactions involving 2,3-dimethoxybenzaldehyde and an appropriate ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the benzofuran core to dihydrobenzofuran derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl and benzofuran positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Case Study 1: Anticancer Activity
In a study investigating various benzofuran derivatives, (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one demonstrated significant cytotoxicity against human cancer cell lines. The compound exhibited an IC50 value lower than that of established chemotherapeutics like doxorubicin. The study highlighted the importance of specific substituents on the benzofuran core for enhancing cytotoxicity, indicating structure-activity relationships (SAR) that could guide future drug design.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers in vitro. This study suggested that this compound could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis.
Summary of Biological Activities
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes findings related to different compound variants:
Compound Variant | Substituents | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | Methoxy group | 15 | Cytotoxic |
Compound B | Hydroxy group | 20 | Anti-inflammatory |
Compound C | Piperidine moiety | 10 | Antioxidant |
Mechanism of Action
The mechanism by which “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores, such as 2-benzylbenzofuran.
Dichlorobenzyl Compounds: Compounds containing the 2,6-dichlorobenzyl group, such as 2,6-dichlorobenzyl alcohol.
Dimethoxybenzylidene Compounds: Compounds with the dimethoxybenzylidene group, such as 2,3-dimethoxybenzylideneacetone.
Uniqueness
The uniqueness of “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Chemical Structure and Properties
The compound features a benzofuran core , which is known for its diverse pharmacological activities. The presence of dichlorobenzyl and dimethoxybenzylidene groups enhances its lipophilicity and may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, the compound has shown:
- Inhibition of Cancer Cell Proliferation : Studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
- Cell Cycle Arrest : Research indicated that the compound causes cell cycle arrest at the G1 phase, leading to reduced cell division in cancer cells .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activities:
- Free Radical Scavenging : In vitro assays revealed that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases. The compound exhibits anti-inflammatory properties by:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects:
- Protection Against Neurotoxicity : The compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : It is believed to interact with key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Antioxidant Enzyme Activation : The compound may enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells.
Table 1: Summary of Biological Activities
Research Highlights
- Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathways .
- Antioxidant Assessment : An investigation into its antioxidant properties revealed that it significantly reduces oxidative stress markers in vitro .
- Neuroprotective Research : A recent study demonstrated its neuroprotective effects against oxidative stress-induced neuronal death, suggesting potential therapeutic applications for neurodegenerative disorders .
Properties
Molecular Formula |
C24H18Cl2O5 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(2,3-dimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H18Cl2O5/c1-28-20-8-3-5-14(24(20)29-2)11-22-23(27)16-10-9-15(12-21(16)31-22)30-13-17-18(25)6-4-7-19(17)26/h3-12H,13H2,1-2H3/b22-11- |
InChI Key |
OCPVIFYTZWRGCE-JJFYIABZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.